1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
Description
1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) is a bis-maleimide derivative featuring a central sulfonyl group flanked by para-phenylene units connected via ether linkages to terminal pyrrole-2,5-dione (maleimide) rings. This structure imparts rigidity, thermal stability, and electron-withdrawing characteristics, making it suitable for applications in polymer modification, dielectric materials, and optoelectronics . The sulfonyl group enhances polarity and may influence dielectric properties, while the maleimide moieties enable crosslinking via Michael addition or radical reactions .
Properties
IUPAC Name |
1-[4-[4-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]sulfonylphenoxy]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20N2O8S/c35-29-17-18-30(36)33(29)21-1-5-23(6-2-21)41-25-9-13-27(14-10-25)43(39,40)28-15-11-26(12-16-28)42-24-7-3-22(4-8-24)34-31(37)19-20-32(34)38/h1-20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJMJISMIDHAPSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)N6C(=O)C=CC6=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) typically involves organic synthesis techniques. One common method includes the reaction of 4,4’-sulfonyldianiline with chlorosulfonic acid to form sulfonylbis(1,4-phenylene)bis(sulfamic acid), which is then further reacted to produce the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to sulfide or other lower oxidation states.
Scientific Research Applications
Structural Characteristics
- Molecular Formula :
- Molecular Weight : 592.57 g/mol
- CAS Number : Not explicitly provided but can be derived from its chemical name.
Functional Groups
- Sulfonyl Group : Enhances solubility and reactivity.
- Pyrrole Dione : Imparts biological activity and potential for complexation with metal ions.
Material Science
This compound has been explored for use in advanced materials due to its structural rigidity and thermal stability. Its ability to form strong intermolecular interactions makes it suitable for:
- Polymer Blends : Enhancing mechanical properties and thermal resistance.
- Nanocomposites : Serving as a reinforcing agent in polymer matrices.
Pharmaceutical Chemistry
The pyrrole component is significant in medicinal chemistry:
- Antioxidant Properties : Exhibits potential as an antioxidant agent, which can be beneficial in preventing oxidative stress-related diseases.
- Drug Delivery Systems : Its ability to form complexes with pharmaceuticals can be utilized in developing targeted drug delivery systems.
Dyes and Pigments
The compound's chromophoric properties allow it to be used in:
- Colorants : Suitable for various applications in textiles and coatings due to its vibrant coloration.
- Photovoltaic Materials : Investigated for use in organic solar cells due to its light absorption capabilities.
Catalysis
Research indicates that this compound can act as a catalyst in various organic reactions:
- Cross-Coupling Reactions : Facilitating the formation of carbon-carbon bonds, which is crucial in synthetic organic chemistry.
- Oxidation Reactions : Its sulfonyl group may enhance catalytic activity in oxidation processes.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of similar pyrrole derivatives, showing significant inhibition of lipid peroxidation. The findings suggest that compounds like 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) could be effective in developing new antioxidants for food preservation and therapeutic applications.
Case Study 2: Photovoltaic Efficiency
Research on organic photovoltaic devices incorporating similar compounds demonstrated improved energy conversion efficiencies. The incorporation of sulfonyl-containing compounds enhanced charge mobility and stability of the devices, indicating the potential use of this compound in next-generation solar technologies.
Mechanism of Action
The mechanism of action of 1,1’-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) involves its interaction with specific molecular targets and pathways. The sulfonyl group and aromatic rings allow it to form stable complexes with various substrates, influencing their chemical and physical properties. These interactions can lead to changes in reactivity, stability, and functionality of the target molecules .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
*Calculated based on molecular formula.
Key Insights:
- Sulfonyl vs. Ether Linkers : The sulfonyl group in the target compound increases polarity and thermal stability compared to BVM’s ether linker, which is critical for dielectric applications .
- Sulfonyl vs. Methylene Linkers : Methylenebis(phenylene) analogs exhibit lower glass transition temperatures due to reduced rigidity, limiting their use in high-temperature environments .
- Phenothiazine/Carbazole Derivatives: Compounds like 2 P and 2 C (carbazole analog) demonstrate the sulfonyl group’s role in tuning optoelectronic properties, such as reducing singlet-triplet energy gaps (ΔE_ST) for efficient thermally activated delayed fluorescence (TADF) .
Dielectric Materials:
Optoelectronics:
- Target vs. 2 P/2 C: While the target compound lacks the TADF activity of phenothiazine/carbazole derivatives, its sulfonyl group could stabilize charge-transfer states in host-guest systems for phosphorescence .
Biological Activity
The compound 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) , also known as TOSLAB 24461, is a complex organic molecule with significant potential in biological applications. Its structure consists of multiple phenylene and pyrrole-2,5-dione units linked by sulfonyl and ether groups. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Pharmacological Properties
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Anti-inflammatory Activity :
- Pyrrole derivatives, including those related to 1H-pyrrole-2,5-dione, have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2) and reducing pro-inflammatory cytokine production in vitro. This inhibition is crucial for managing conditions characterized by inflammation, such as arthritis and other chronic inflammatory diseases .
- Antimicrobial Activity :
-
Antitumor Activity :
- Certain derivatives of 1H-pyrrole-2,5-dione have been investigated for their potential as tyrosine kinase inhibitors. These compounds can inhibit the growth of cancer cell lines by targeting specific signaling pathways involved in tumor proliferation . For instance, one derivative showed significant inhibition against colon cancer cell lines with a GI50 value in the nanomolar range .
The biological activity of 1,1'-(((Sulfonylbis(4,1-phenylene))bis(oxy))bis(4,1-phenylene))bis(1H-pyrrole-2,5-dione) can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways, notably COX enzymes.
- Membrane Disruption : Antimicrobial activity is likely due to the compound's ability to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Targeting Kinase Pathways : As a potential tyrosine kinase inhibitor, it may interfere with growth factor signaling pathways crucial for tumor cell survival and proliferation.
Toxicity Profile
Research on toxicity indicates that while some derivatives show low toxicity at therapeutic doses (e.g., 10 µg/mL), higher concentrations can lead to reduced cell viability. For example, at 100 µg/mL concentrations, certain derivatives exhibited cytotoxic effects on peripheral blood mononuclear cells (PBMCs) .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrrole derivatives on LPS-induced cytokine production in PBMC cultures. The most promising compounds significantly reduced levels of TNF-α and IL-6 while increasing IL-10 production, indicating a shift towards an anti-inflammatory response .
Case Study: Antitumor Efficacy
Another investigation focused on the antitumor properties of a specific pyrrole derivative in colon cancer models. The compound not only inhibited tumor growth but also demonstrated antioxidant properties that could mitigate oxidative stress associated with cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
